

# isorhapontin quantification different spruce species

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## Compound Focus: Isorhapontin

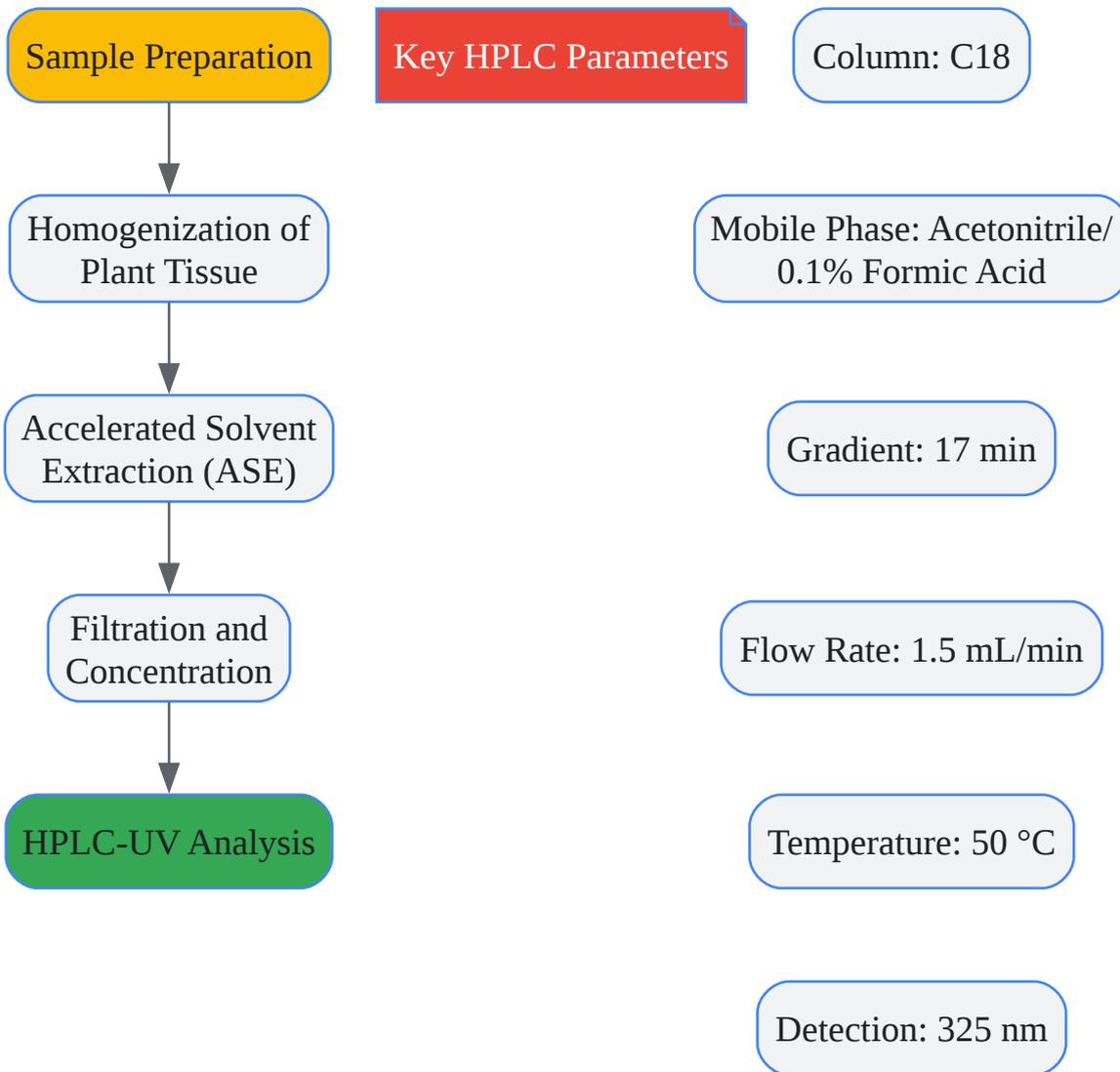
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## Quantification Methodology for Isorhapontin

For your research, understanding a validated experimental protocol is crucial. The following workflow and table summarize a reliable High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method developed for quantifying isorhapontigenin (the aglycone of **isorhapontin**) in biological samples [1].



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The table below provides the detailed chromatographic conditions for this assay:

Parameter	Specification
Analytical Technique	High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Column	Reversed-phase C18
Mobile Phase	Gradient of Acetonitrile and 0.1% (v/v) Formic Acid

Parameter	Specification
Gradient Duration	17 minutes
Flow Rate	1.5 mL/min
Column Temperature	50 °C
Detection Wavelength	325 nm
Injection Volume	10 µL
Lower Limit of Quantification (LLOQ)	15 ng/mL [1]

## Documented Isorhapontin Levels in Spruce

While a direct comparison is not available, here are the specific quantitative findings for different spruce species from the literature:

Spruce Species	Tissue	Isorhapontin Level	Notes
<b>Sitka Spruce</b> ( <i>Picea sitchensis</i> )	Root collar bark	15–50 mg/g fresh weight	Measured as the glycoside (isorhapontin) [2].
<b>Norway Spruce</b> ( <i>Picea abies</i> )	Bark	Varies significantly	Storage conditions greatly impact levels; winter storage preserved 61% more monomeric stilbenoids than summer [3].

The biosynthesis pathway in spruce involves the formation of resveratrol, which is then modified through **hydroxylation, O-methylation, and O-glucosylation** to produce **isorhapontin** [4].

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## References

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To cite this document: Smolecule. [isorhapontin quantification different spruce species]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1910456#isorhapontin-quantification-different-spruce-species>]

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